1'-Epi Gemcitabine Hydrochloride is a derivative of the well-known chemotherapeutic agent gemcitabine, which is primarily used in the treatment of various cancers, including pancreatic cancer, breast cancer, and lung cancer. The compound has garnered interest due to its structural similarity to gemcitabine, potentially influencing its pharmacological properties and efficacy. The molecular formula for 1'-Epi Gemcitabine Hydrochloride is with a molecular weight of approximately 299.66 g/mol .
This compound falls under the category of nucleoside analogs and is specifically classified as an antimetabolite. Antimetabolites are substances that interfere with the normal metabolic processes of cells, particularly those involved in DNA synthesis and replication.
The synthesis of 1'-Epi Gemcitabine Hydrochloride typically involves several steps that modify the structure of gemcitabine. Key methods include:
The synthesis may involve complex organic reactions including:
1'-Epi Gemcitabine Hydrochloride features a structure similar to that of gemcitabine but with specific stereochemical differences at the 1' position. This alteration can affect its interaction with biological targets.
The chemical behavior of 1'-Epi Gemcitabine Hydrochloride can be characterized by its reactivity with nucleophiles and electrophiles due to its functional groups. Key reactions include:
Studies indicate that the degradation kinetics of gemcitabine derivatives like 1'-Epi Gemcitabine Hydrochloride can vary significantly with pH and temperature, affecting their stability and activity .
The mechanism of action for 1'-Epi Gemcitabine Hydrochloride likely parallels that of gemcitabine. Upon entering cells, it is phosphorylated by deoxycytidine kinase to form active metabolites that inhibit DNA synthesis:
Research indicates that the inhibition of DNA replication is a critical pathway through which these compounds exert their cytotoxic effects on tumor cells .
1'-Epi Gemcitabine Hydrochloride is typically presented as a solid compound that may exhibit varying solubility depending on the solvent used.
Relevant studies have shown that degradation products can form under specific conditions, which may influence therapeutic outcomes .
1'-Epi Gemcitabine Hydrochloride is primarily investigated for its potential role in enhancing the efficacy of existing chemotherapeutic regimens involving gemcitabine. Its applications include:
Further exploration into its properties may lead to novel therapeutic strategies against resistant cancer types or enhance the effectiveness of current treatments .
1'-Epi Gemcitabine Hydrochloride (CAS# 122111-05-1) is systematically named as 4-Amino-1-(2-deoxy-2,2-difluoro-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride. It is the hydrochloride salt form of gemcitabine’s α-anomeric configuration, where the stereochemistry at the C1' position is inverted compared to the β-anomeric therapeutic compound. The molecular formula is C₉H₁₂ClF₂N₃O₄, with a molecular weight of 299.66 g/mol [2] [6] [3].
Key identifiers and properties:Table 1: Chemical Identification Data
Property | Value | |
---|---|---|
CAS Number | 122111-05-1 | |
IUPAC Name | 4-Amino-1-(2-deoxy-2,2-difluoro-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride | |
Molecular Formula | C₉H₁₂ClF₂N₃O₄ | |
Molecular Weight | 299.66 g/mol | |
Alternate Names | Gemcitabine EP Impurity B; 1'-epi LY 188011 hydrochloride | |
Appearance | Colorless to light yellow liquid or solid | |
Storage Conditions | -20°C (sealed, anhydrous) | [2] [3] [6] |
The compound’s structure is confirmed through analytical techniques including NMR, HPLC (>95% purity), and mass spectrometry. Its spectral profile exhibits characteristic differences from gemcitabine hydrochloride in circular dichroism and X-ray crystallography due to anomeric configuration differences [6].
Table 2: Key Spectral Characteristics
Technique | Key Identifiers |
---|---|
NMR | Distinct anomeric proton signal at δ 6.0–6.5 ppm |
HPLC Retention Time | Different retention vs. gemcitabine (RP-C18 columns) |
Mass Spectrometry | [M+H]⁺ peak at m/z 264 (base), chloride adducts |
The compound exhibits a critical stereochemical divergence from gemcitabine hydrochloride (CAS# 122111-03-9): It is the α-anomeric epimer at the glycosidic bond (C1' position), whereas therapeutic gemcitabine adopts the β-configuration. This inversion alters the spatial orientation of the pyrimidine base relative to the difluorinated ribose ring [3] [6] [9].
Structural comparison:
Cl.NC1=NC(=O)N(C=C1)[C@@H]2O[C@H](CO)[C@@H](O)C2(F)F
O[C@H]1C(F)(F)[C@@H](N2C(N=C(N)C=C2)=O)O[C@@H]1CO.Cl
[3] [9] The α-configuration reduces this compound’s anticancer efficacy due to impaired recognition by metabolic kinases and DNA polymerases. While gemcitabine’s β-form undergoes phosphorylation to active diphosphate/triphosphate metabolites, the α-anomer shows significantly diminished conversion kinetics, rendering it biologically inert in cytotoxic pathways [3] [5].
In pharmacopeial frameworks, 1'-Epi Gemcitabine Hydrochloride is formally designated as Gemcitabine EP Impurity B in the European Pharmacopoeia (EP). It is monitored as a specified impurity in gemcitabine active pharmaceutical ingredient (API) batches, with strict analytical control limits enforced during manufacturing [6] [8].
Regulatory status:
Table 3: Pharmacopeial Designations and Control Requirements
Pharmacopeia | Designation | Testing Method | Typical Specification Limit | |
---|---|---|---|---|
European (EP) | Impurity B | Reversed-phase HPLC | NMT 0.5% (w/w) | |
British (BP) | Adheres to EP | Consistent with EP | Consistent with EP | |
US (USP) | Unspecified related compound | Chromatographic purity | NMT 1.0% total impurities | [6] [8] |
The compound arises during synthesis via anomerization – epimerization at C1' under acidic or high-temperature conditions. Its presence in final APIs indicates suboptimal stereoselective glycosylation during manufacturing or degradation during storage. Pharmacopeial reference standards (e.g., TRC-E588510, EDQM standards) enable precise quantification in quality control laboratories [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7